
(7-Nitro-1,2,3,4-tetrahydroquinolin-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7-Nitro-1,2,3,4-tetrahydroquinolin-3-yl)methanol is a member of the class of quinolines, specifically a tetrahydroquinoline derivative. This compound is characterized by the presence of a nitro group at the 7th position and a hydroxymethyl group at the 3rd position of the tetrahydroquinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Nitro-1,2,3,4-tetrahydroquinolin-3-yl)methanol typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2). This reaction generates 3,4-dihydroisoquinoline derivatives, which can then be further functionalized to introduce the nitro and hydroxymethyl groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(7-Nitro-1,2,3,4-tetrahydroquinolin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: 7-Nitro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid.
Reduction: 7-Amino-1,2,3,4-tetrahydroquinolin-3-yl)methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(7-Nitro-1,2,3,4-tetrahydroquinolin-3-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a building block for various chemical products.
Mechanism of Action
The mechanism of action of (7-Nitro-1,2,3,4-tetrahydroquinolin-3-yl)methanol is not fully understood. it is hypothesized that the compound interacts with specific molecular targets, such as enzymes or receptors, through its functional groups. The nitro group may participate in redox reactions, while the hydroxymethyl group can form hydrogen bonds with target molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
(S)-Oxamniquine: A compound with a similar structure but different stereochemistry and biological activity.
®-Oxamniquine: Another stereoisomer with distinct properties.
Other Tetrahydroquinoline Derivatives: Compounds with various substitutions on the tetrahydroquinoline ring, exhibiting different biological activities and chemical reactivity.
Uniqueness
(7-Nitro-1,2,3,4-tetrahydroquinolin-3-yl)methanol is unique due to the specific combination of the nitro and hydroxymethyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H12N2O3 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
(7-nitro-1,2,3,4-tetrahydroquinolin-3-yl)methanol |
InChI |
InChI=1S/C10H12N2O3/c13-6-7-3-8-1-2-9(12(14)15)4-10(8)11-5-7/h1-2,4,7,11,13H,3,5-6H2 |
InChI Key |
BVAXZPNWTACQDT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CNC2=C1C=CC(=C2)[N+](=O)[O-])CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



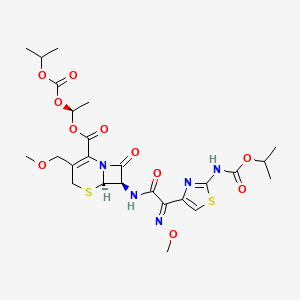
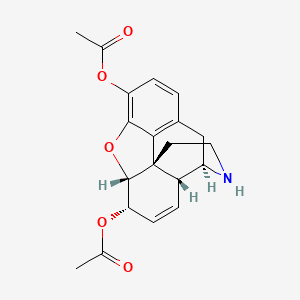
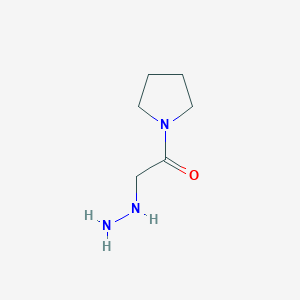

![3-[(Methanesulfonyl)(methyl)amino]-5-(prop-2-en-1-yl)benzoic acid](/img/structure/B13854695.png)

![[2,4-dibromo-6-[(4-oxo-2-thioxo-5-thiazolidinylidene)methyl]phenoxy]-acetic Acid](/img/structure/B13854710.png)
![3-Chloro-4-[2-(2-methoxyethoxy)ethylsulfonyl]benzenesulfonamide](/img/structure/B13854712.png)
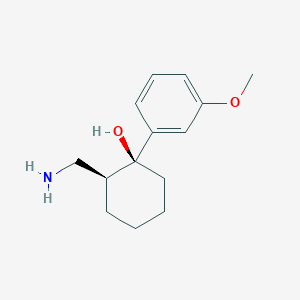
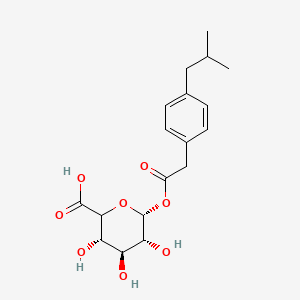
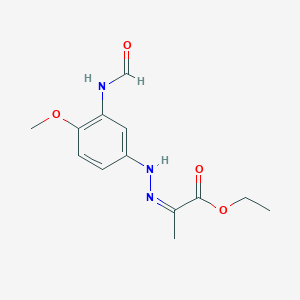
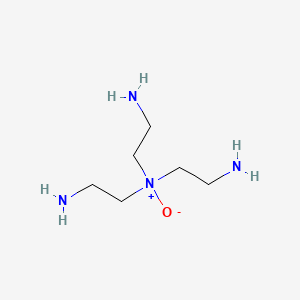
![(2R,3S,4S,5R,6R)-3,4-dihydroxy-6-[(2R,3S,4R,5R)-4-hydroxy-5-[[2-(4-nitrophenyl)hydrazinyl]methyl]-2-(sulfooxymethyl)oxolan-3-yl]oxy-5-sulfooxyoxane-2-carboxylic acid](/img/structure/B13854744.png)
